Carbamic acid, 4-pyridinyl-, phenyl ester
Overview
Description
Scientific Research Applications
Antimicrobial Activity
Phenyl N-pyridin-4-ylcarbamate has been studied for its potential in combating various bacterial and fungal strains. Research indicates that derivatives of this compound exhibit variable and modest antimicrobial activity, which could be further optimized for therapeutic use .
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of new heterocyclic compounds. These heterocycles, containing the pyridine ring, are associated with diverse pharmacological properties, including antimicrobial, anticonvulsant, and anti-HIV activities .
Development of Antifungal Agents
Benzothiazoles, which can be synthesized using Phenyl N-pyridin-4-ylcarbamate, show promising antifungal properties. This application is significant in the development of new antifungal therapies, addressing the increasing resistance to existing treatments .
Antiproliferative and Antitumor Applications
Compounds derived from Phenyl N-pyridin-4-ylcarbamate have been explored for their antiproliferative effects, which could lead to potential antitumor applications. This is particularly important in the search for novel cancer treatments .
Piperazine Derivative Synthesis
Phenyl N-pyridin-4-ylcarbamate is used to prepare piperazine derivatives, which are widely used in treating intestinal worms. These derivatives also have applications as antibacterial, antimicrobial, anti-HIV, and cytotoxic agents .
Mass Spectrometry Analysis
The molecular structure and mass of Phenyl N-pyridin-4-ylcarbamate can be analyzed using mass spectrometry. This is crucial for understanding the compound’s properties and potential modifications for specific applications .
properties
IUPAC Name |
phenyl N-pyridin-4-ylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(14-10-6-8-13-9-7-10)16-11-4-2-1-3-5-11/h1-9H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYPRKQJWDKLCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20943243 | |
Record name | Phenyl pyridin-4(1H)-ylidenecarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20943243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carbamic acid, 4-pyridinyl-, phenyl ester | |
CAS RN |
20951-01-3 | |
Record name | Carbamic acid, N-4-pyridinyl-, phenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20951-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, 4-pyridinyl-, phenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020951013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl pyridin-4(1H)-ylidenecarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20943243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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